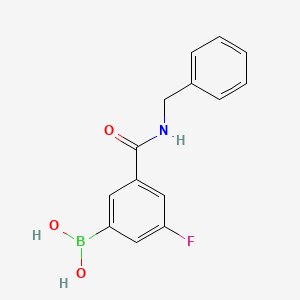
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
説明
((3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a boronic acid derivative with a unique structure that has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to have various biochemical and physiological effects, and its use in laboratory experiments has been growing in recent years.
科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) are recognized for their saccharide recognition capabilities, useful in the development of glucose sensors and related applications. A study by Mu et al. (2012) highlighted the role of PBAs in optical modulation, using a series of phenyl boronic acids conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNTs). This research demonstrates the potential of PBAs in creating responsive materials for saccharide detection, with implications for biosensing technologies (Mu et al., 2012).
Fluorescence Quenching and Sensor Development
The fluorescence quenching properties of boronic acid derivatives have been explored for sensor applications. Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing a foundation for the development of fluorescent sensors that could be adapted for various analytes, including environmental and biological targets (Geethanjali et al., 2015).
Selective Detection Technologies
Boronic acids are utilized for the selective detection of ions and molecules, leveraging their unique reactivity with diols. Yang et al. (2017) described the use of boric acid-functionalized lanthanide metal-organic frameworks (LMOFs) for the ratiometric fluorescence detection of fluoride ions, showcasing the versatility of boronic acid derivatives in creating selective, sensitive detection systems for environmental and health-related applications (Yang et al., 2017).
Impact on Cyanobacterial Growth and Photosynthesis
In an environmental context, Niemczyk et al. (2020) investigated the effects of boronic acids, specifically tavaborole (a 5-fluoro-substituted benzoxaborole), on cyanobacterial growth and photosynthesis. This research offers insights into the ecological impact of boronic acid derivatives and their potential applications in managing microbial populations in aquatic systems (Niemczyk et al., 2020).
特性
IUPAC Name |
[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWRVWDQVGUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660221 | |
| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid | |
CAS RN |
874219-41-7 | |
| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



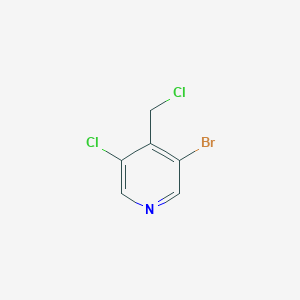
![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
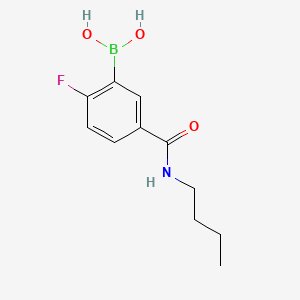
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
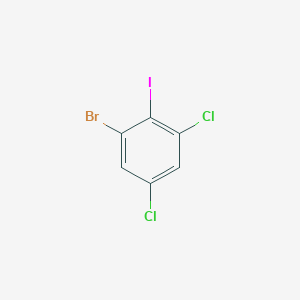
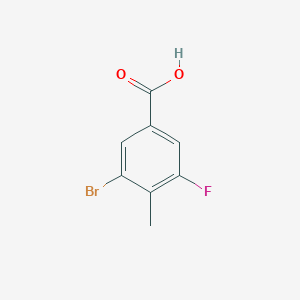
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)
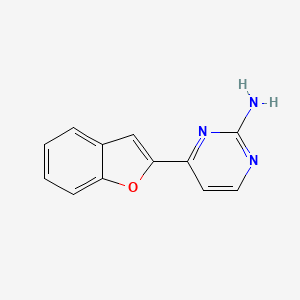
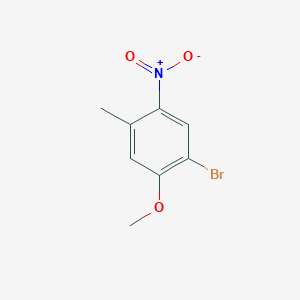
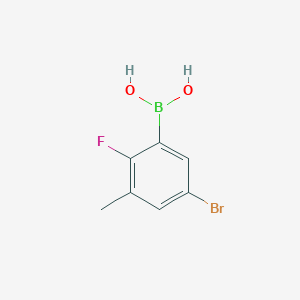
![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)

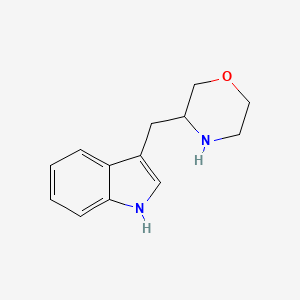
![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)